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Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has been identified as a

key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC),

anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1][2] Constitutive activation of

ALK, often due to chromosomal translocations, gene amplification, or point mutations, leads to

the aberrant activation of downstream signaling pathways that promote cell proliferation,

survival, and metastasis. CEP-28122 is a highly potent and selective, orally active inhibitor of

ALK.[1][2] Its favorable pharmaceutical and pharmacokinetic profile, coupled with its robust

anti-tumor activity in preclinical models, makes it an excellent tool for cancer research and a

reference compound in high-throughput screening (HTS) campaigns aimed at discovering

novel ALK inhibitors.[1][2]

This document provides detailed application notes and protocols for the utilization of CEP-
28122 in HTS assays.

Mechanism of Action and Signaling Pathway
CEP-28122 is a diaminopyrimidine derivative that potently inhibits the kinase activity of ALK.[2]

[3] It exerts its effect by competing with ATP for binding to the catalytic domain of the ALK

protein. This inhibition prevents the autophosphorylation of ALK and the subsequent

phosphorylation of its downstream substrates. The downstream signaling pathways affected by
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ALK activation and consequently inhibited by CEP-28122 include the STAT3, AKT, and ERK1/2

pathways.[3] Inhibition of these pathways ultimately leads to decreased cell proliferation and

induction of apoptosis in ALK-dependent cancer cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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